molecular formula C9H16Cl2N4O2 B1429315 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride CAS No. 1351612-06-0

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride

Cat. No. B1429315
CAS RN: 1351612-06-0
M. Wt: 283.15 g/mol
InChI Key: CSXWDSLIEPPCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrimidine derivative that has been synthesized through various methods and has been found to have potential applications in different areas of research.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Researchers have synthesized novel compounds derived from 5-(piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione dihydrochloride with potential anti-inflammatory, analgesic, and antimicrobial activities. For example, Abu‐Hashem et al. (2020) synthesized compounds showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Al-Turkistani et al. (2011) developed derivatives with antimicrobial activity, highlighting the compound's role in creating new treatments against resistant bacterial strains (Al-Turkistani, Al-Deeb, El‐Brollosy, & El-Emam, 2011).

Anticonvulsant Activity

Rybka et al. (2017) explored the anticonvulsant potential of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, showcasing compounds with promising protective indices against seizures in mice. This study underscores the compound's foundation for developing antiepileptic drugs (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, & Rapacz, 2017).

Synthesis of Diverse Heterocyclic Compounds

El-Agrody et al. (2001) reported the synthesis of various heterocyclic compounds, including triazolopyrimidines and oxadiazepine derivatives, from this compound, contributing to the chemical diversity with potential pharmacological uses (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

Role in Developing Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

The compound's derivatives have been investigated for their role in inhibiting HIV-1 reverse transcriptase, a key enzyme in the lifecycle of HIV. Romero et al. (1994) synthesized and evaluated a series of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors, highlighting the potential of these derivatives in HIV treatment (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1H-pyrimidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2.2ClH/c14-8-7(5-11-9(15)12-8)6-13-3-1-10-2-4-13;;/h5,10H,1-4,6H2,(H2,11,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXWDSLIEPPCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC(=O)NC2=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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